molecular formula C20H35N3O4 B3116508 (1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2170811-36-4

(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No. B3116508
M. Wt: 381.5 g/mol
InChI Key: BOAWSIPWPIUQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a useful research compound. Its molecular formula is C20H35N3O4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Key Chiral Bicyclic Proline Fragments

An efficient multi-gram synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, a key chiral bicyclic proline fragment used in constructing the potent anti-HCV drug boceprevir, has been developed. The synthetic route begins with cis-cypermethric acid, a cost-effective source of the cyclopropane ring, utilizing the cis-orientation of 2,2-dichlorovinyl and carboxylic acid side arms in the starting material for diastereoselective proline moiety construction (Kallam et al., 2017).

Enantioselective Intramolecular Cyclopropanation

The compound has been involved in studies demonstrating highly enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. This highlights its utility in generating complex bicyclic structures with significant stereocontrol, showcasing the compound's role in advanced synthetic methodologies (Doyle et al., 2003).

Scalable Synthesis for Azabicyclo[3.1.0]hexane Derivatives

A scalable and stereoselective synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been described, emphasizing the significance of controlling the stereoselectivity of the cyclopropanation step by the functional group at C-α. This work demonstrates the compound's relevance in scalable synthetic processes, essential for its potential large-scale applications (Gan et al., 2013).

properties

IUPAC Name

methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAWSIPWPIUQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 20782712

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 5
(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

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